molecular formula C14H11N3O2S2 B2959424 N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1396635-46-3

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2959424
CAS No.: 1396635-46-3
M. Wt: 317.38
InChI Key: LVSMTMXHUCBEGL-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a unique fusion of pyrano and thiazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both pyrano and thiazole moieties suggests it may exhibit diverse biological activities, making it a promising candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Example Synthetic Route:

    Step 1: Synthesis of the pyrano[4,3-d]thiazole core.

    Step 2: Formation of the benzo[d]thiazole ring.

    Step 3: Coupling of the pyrano[4,3-d]thiazole and benzo[d]thiazole units.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands. Solvent recovery and recycling, as well as the use of green chemistry principles, would be essential to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium

Properties

IUPAC Name

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S2/c18-12(13-15-8-3-1-2-4-10(8)20-13)17-14-16-9-5-6-19-7-11(9)21-14/h1-4H,5-7H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSMTMXHUCBEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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